molecular formula C21H21NO4 B13246384 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-enoic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-enoic acid

Cat. No.: B13246384
M. Wt: 351.4 g/mol
InChI Key: NNQQQPKHAFSSAY-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-enoic acid is a synthetic compound that belongs to the family of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-enoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.

    Formation of the Hex-4-enoic Acid Moiety: The protected amino acid is then coupled with hex-4-enoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Fmoc-Protected Amino Acids: Large-scale synthesis of Fmoc-protected amino acids is carried out using automated peptide synthesizers.

    Purification and Quality Control: The synthesized compound is purified using techniques such as recrystallization or chromatography. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, ensure the purity and identity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-enoic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino group.

    Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like DCC or DIC.

    Oxidation and Reduction: The hex-4-enoic acid moiety can undergo oxidation to form the corresponding carboxylic acid or reduction to form the corresponding alcohol.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Coupling: DCC or DIC in the presence of DMAP or hydroxybenzotriazole (HOBt).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Deprotection: Free amino acid.

    Coupling: Peptide or polypeptide chains.

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-enoic acid has several scientific research applications:

    Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.

    Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to various biomolecules, such as antibodies or enzymes.

    Drug Development: It is utilized in the development of peptide-based drugs and therapeutic agents.

    Biological Studies: The compound is used in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-enoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the synthesis of longer peptide chains.

Comparison with Similar Compounds

Similar Compounds

    2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid: A valine derivative used in peptide synthesis.

    2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(tert-butoxy)-5-oxopentanoic acid: A glutamic acid derivative used in peptide synthesis.

Uniqueness

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-enoic acid is unique due to its hex-4-enoic acid moiety, which provides additional functional groups for further chemical modifications. This makes it a versatile building block in peptide synthesis and bioconjugation applications.

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-enoic acid, also known by its CAS number 859842-09-4, is a compound that has garnered attention due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological implications, particularly in the context of enzyme inhibition and therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C21H19NO4C_{21}H_{19}NO_4 with a molecular weight of 349.38 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis due to its stability and ease of removal.

Synthesis

The synthesis of this compound typically involves the coupling of hex-4-enoic acid with the Fmoc-protected amino group. The process may include various steps such as protection-deprotection strategies and coupling reactions, often utilizing standard peptide synthesis techniques.

Enzyme Inhibition

One of the notable biological activities of this compound is its role as an inhibitor of histone deacetylases (HDACs). HDACs are a family of enzymes involved in the regulation of gene expression through chromatin remodeling. Compounds that inhibit HDACs can have significant implications in cancer therapy and epigenetic regulation.

Table 1: HDAC Inhibition Profile

CompoundIC50 (nM)Selectivity
Azumamide A14HDAC1
Azumamide B67HDAC2
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-enoic acidTBDTBD

Note: TBD = To Be Determined; further studies are needed to establish specific IC50 values for this compound.

Case Studies

Recent studies have highlighted the potential of Fmoc-containing compounds in modulating HDAC activity. For instance, research has shown that modifications in the Fmoc group can significantly affect the potency and selectivity towards different HDAC isoforms. In a comparative analysis, it was found that compounds with carboxylic acid functionalities exhibited enhanced inhibitory effects compared to their amide counterparts .

Therapeutic Implications

The ability of this compound to inhibit HDACs positions it as a candidate for further development in cancer therapeutics. Its structure allows for modifications that could enhance selectivity and reduce off-target effects, making it a valuable addition to the library of HDAC inhibitors.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

(E)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-4-enoic acid

InChI

InChI=1S/C21H21NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h2-11,18-19H,12-13H2,1H3,(H,22,25)(H,23,24)/b3-2+

InChI Key

NNQQQPKHAFSSAY-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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